6-(Benzyloxy)-2,2-dimethyl-2,3-dihydrobenzofuran
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Overview
Description
6-(Benzyloxy)-2,2-dimethyl-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The benzyloxy group attached to the benzofuran core imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-2,2-dimethyl-2,3-dihydrobenzofuran typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol derivative is reacted with benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the corresponding alcohol.
Common Reagents and Conditions:
- **Oxidation
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenylmethoxy-3H-1-benzofuran |
InChI |
InChI=1S/C17H18O2/c1-17(2)11-14-8-9-15(10-16(14)19-17)18-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
IRZSFADLVJTLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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